molecular formula C9H11ClF3N B2981176 1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride CAS No. 1062587-61-4

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride

Cat. No.: B2981176
CAS No.: 1062587-61-4
M. Wt: 225.64
InChI Key: BUUWUPBQJAVKOL-UHFFFAOYSA-N
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Description

“1-(2,4,5-Trifluorophenyl)propan-2-amine” is a fluoroamphetamine used as an antiparkinsonian agent . It has a molecular formula of C9H10F3N and a molecular weight of 189.18 .


Molecular Structure Analysis

The molecular structure of “1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride” consists of a propan-2-amine group attached to a trifluorophenyl group . This structure contributes to its reactivity and potential applications in various fields.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 189.18 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Material Applications

  • Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

    This study explores the synthesis of several N3O3 amine phenols through KBH4 reduction of Schiff bases, derived from the condensation reactions of triaminopropane with salicylaldehyde or its derivatives, showcasing potential applications in material chemistry and coordination complexes (Liu et al., 1993).

  • Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides

    This research demonstrates the use of tris(pentafluorophenyl)boron as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, highlighting the compound's role in facilitating mild reduction conditions across a variety of functional groups (Chadwick et al., 2014).

  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate

    The study presents the synthesis of (2,2,2-trifluoroethyl)triphenylphosphonium triflate from triphenylphosphane and 2,2,2-trifluoroethyl triflate, exploring its applications in organic synthesis through Wittig olefination and hydrolysis reactions (Hanamoto et al., 2003).

  • Novel Organosoluble Fluorinated Polyimides

    This research involves the synthesis of new fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer, demonstrating their solubility, thermal stability, and potential applications in materials science (Chung & Hsiao, 2008).

Analytical and Environmental Applications

  • Condensation of Nitriles of Polyhalogenated Carboxylic Acids: This study explores the condensation reactions of 2-hydroxy-4,6-dimethylacetophenone with various nitriles, including trifluoro- and trichloroacetonitriles, providing insights into synthetic routes for chromanone derivatives and their potential environmental applications (Sosnovskikh, 1998).

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-5(13)2-6-3-8(11)9(12)4-7(6)10;/h3-5H,2,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWUPBQJAVKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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